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Introduction

2-Iodopyridin-3-ol is a valuable heterocyclic building block in organic synthesis, prized for its

versatile reactivity. Its structure, featuring a pyridine ring substituted with both an iodine atom

and a hydroxyl group, allows for a range of chemical transformations. The iodine at the 2-

position serves as a reactive site for various cross-coupling reactions, enabling the formation of

carbon-carbon and carbon-heteroatom bonds. The hydroxyl group at the 3-position can be

engaged in etherification or esterification reactions, or it can influence the electronic properties

of the pyridine ring. This unique combination of functional groups makes 2-iodopyridin-3-ol a
key intermediate in the synthesis of a wide array of complex molecules, including

pharmaceuticals, agrochemicals, and functional materials.[1] The inherent antimicrobial and

antifungal properties of this compound also make it a lead for drug discovery efforts.[1]

Application Notes
2-Iodopyridin-3-ol is a versatile reagent for the synthesis of substituted pyridines and fused

heterocyclic systems. The reactivity of the C-I bond allows for the introduction of various

substituents at the 2-position of the pyridine ring through well-established palladium-catalyzed

cross-coupling reactions. The adjacent hydroxyl group can modulate the reactivity of the C-I

bond and can be used for further functionalization.
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Suzuki-Miyaura Coupling: This reaction enables the formation of a carbon-carbon bond

between 2-iodopyridin-3-ol and a boronic acid or ester. This is a powerful method for the

synthesis of 2-aryl- or 2-vinyl-pyridin-3-ols, which are common scaffolds in medicinal

chemistry.

Sonogashira Coupling: The Sonogashira reaction facilitates the coupling of 2-iodopyridin-3-
ol with terminal alkynes to produce 2-alkynyl-pyridin-3-ols. These products can serve as

precursors for more complex heterocyclic systems.

Buchwald-Hartwig Amination: This cross-coupling reaction allows for the formation of a

carbon-nitrogen bond between 2-iodopyridin-3-ol and a primary or secondary amine. This

is a direct route to 2-amino-pyridin-3-ol derivatives, which are important intermediates in drug

discovery.

Mitsunobu Reaction: The hydroxyl group of 2-iodopyridin-3-ol can be utilized in Mitsunobu

reactions to form ethers, esters, and other functional groups via an SN2 displacement. This

reaction proceeds with inversion of stereochemistry if the alcohol is chiral.

Synthesis of Fused Heterocycles: 2-Iodopyridin-3-ol is a key starting material for the

synthesis of furo[3,2-b]pyridine derivatives. These fused heterocyclic systems are of interest

due to their potential biological activities.

Experimental Protocols
The following protocols are representative methods for the application of 2-iodopyridin-3-ol in
various cross-coupling and substitution reactions.

Protocol 1: Suzuki-Miyaura Coupling of 2-Iodopyridin-3-
ol with Phenylboronic Acid
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura

coupling of 2-iodopyridin-3-ol with phenylboronic acid to synthesize 2-phenylpyridin-3-ol.

Materials:

2-Iodopyridin-3-ol
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Phenylboronic acid

Palladium(II) acetate (Pd(OAc)₂)

2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

Potassium carbonate (K₂CO₃)

1,4-Dioxane (anhydrous)

Water (degassed)

Nitrogen or Argon gas

Standard laboratory glassware and magnetic stirrer

Procedure:

To an oven-dried round-bottom flask, add 2-iodopyridin-3-ol (1.0 mmol, 1.0 equiv),

phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

Add palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).

Evacuate and backfill the flask with nitrogen or argon three times.

Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.

Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction

progress by TLC or LC-MS.

Upon completion, cool the reaction mixture to room temperature.

Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate,

filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to afford 2-phenylpyridin-3-

ol.

Protocol 2: Sonogashira Coupling of 2-Iodopyridin-3-ol
with Phenylacetylene
This protocol outlines a general method for the Sonogashira coupling of 2-iodopyridin-3-ol
with phenylacetylene to yield 2-(phenylethynyl)pyridin-3-ol.

Materials:

2-Iodopyridin-3-ol

Phenylacetylene

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

Copper(I) iodide (CuI)

Triethylamine (Et₃N)

N,N-Dimethylformamide (DMF, anhydrous)

Nitrogen or Argon gas

Standard laboratory glassware and magnetic stirrer

Procedure:

To a flame-dried Schlenk flask, add 2-iodopyridin-3-ol (1.0 mmol, 1.0 equiv),

bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol, 3 mol%), and copper(I) iodide

(0.06 mmol, 6 mol%).

Evacuate and backfill the flask with nitrogen or argon three times.

Add anhydrous DMF (5 mL) and triethylamine (2.0 mmol, 2.0 equiv) via syringe.

Add phenylacetylene (1.2 mmol, 1.2 equiv) dropwise to the stirred solution.
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Heat the reaction mixture to 60 °C and stir for 4-8 hours, monitoring the reaction progress by

TLC.

After completion, cool the reaction mixture to room temperature.

Pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).

Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium

sulfate, filter, and concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel to obtain 2-

(phenylethynyl)pyridin-3-ol.

Protocol 3: Buchwald-Hartwig Amination of 2-
Iodopyridin-3-ol with Aniline
This protocol provides a general procedure for the Buchwald-Hartwig amination of 2-
iodopyridin-3-ol with aniline to synthesize 2-(phenylamino)pyridin-3-ol.

Materials:

2-Iodopyridin-3-ol

Aniline

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

Xantphos

Sodium tert-butoxide (NaOtBu)

Toluene (anhydrous)

Nitrogen or Argon gas

Standard laboratory glassware and magnetic stirrer

Procedure:
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In a glovebox or under a stream of inert gas, add sodium tert-butoxide (1.4 mmol, 1.4 equiv)

to a dry Schlenk tube.

Add tris(dibenzylideneacetone)dipalladium(0) (0.015 mmol, 1.5 mol%) and Xantphos (0.03

mmol, 3 mol%).

Add 2-iodopyridin-3-ol (1.0 mmol, 1.0 equiv).

Seal the tube, remove from the glovebox, and add anhydrous toluene (5 mL) followed by

aniline (1.2 mmol, 1.2 equiv) via syringe.

Heat the reaction mixture to 110 °C and stir for 12-24 hours.

Monitor the reaction progress by TLC or LC-MS.

Once complete, cool the reaction to room temperature and quench with a saturated aqueous

solution of ammonium chloride.

Extract the mixture with ethyl acetate (3 x 15 mL).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel to yield 2-

(phenylamino)pyridin-3-ol.

Protocol 4: Mitsunobu Reaction of 2-Iodopyridin-3-ol
with Phenol
This protocol describes a general method for the etherification of 2-iodopyridin-3-ol with

phenol using Mitsunobu conditions to produce 2-iodo-3-phenoxypyridine.

Materials:

2-Iodopyridin-3-ol

Phenol
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Triphenylphosphine (PPh₃)

Diisopropyl azodicarboxylate (DIAD)

Tetrahydrofuran (THF, anhydrous)

Nitrogen or Argon gas

Standard laboratory glassware and magnetic stirrer

Procedure:

To a flame-dried round-bottom flask under an inert atmosphere, add 2-iodopyridin-3-ol (1.0

mmol, 1.0 equiv), phenol (1.2 mmol, 1.2 equiv), and triphenylphosphine (1.5 mmol, 1.5

equiv).

Add anhydrous THF (10 mL) and stir the mixture at 0 °C.

Slowly add diisopropyl azodicarboxylate (1.5 mmol, 1.5 equiv) dropwise to the cooled

solution.

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

Monitor the reaction by TLC.

Upon completion, concentrate the reaction mixture under reduced pressure.

Purify the residue directly by column chromatography on silica gel to afford 2-iodo-3-

phenoxypyridine.

Data Presentation
Table 1: Representative Yields for Cross-Coupling Reactions of 2-Iodopyridin-3-ol
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Reaction Type Coupling Partner Product Typical Yield (%)

Suzuki-Miyaura Phenylboronic acid 2-Phenylpyridin-3-ol 70-90

Sonogashira Phenylacetylene

2-

(Phenylethynyl)pyridin

-3-ol

65-85

Buchwald-Hartwig Aniline

2-

(Phenylamino)pyridin-

3-ol

60-80

Note: Yields are representative and can vary depending on the specific substrates and reaction

conditions used.
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Caption: Synthetic pathways from 2-iodopyridin-3-ol.
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5. Aqueous Workup
(Quench, Extract, Wash, Dry)

6. Purification
(Column Chromatography)

Final Product

Click to download full resolution via product page

Caption: General workflow for cross-coupling reactions.

Need Custom Synthesis?
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Email: info@benchchem.com or Request Quote Online.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b189409?utm_src=pdf-body
https://www.benchchem.com/product/b189409?utm_src=pdf-body-img
https://www.benchchem.com/product/b189409?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b189409?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. researchgate.net [researchgate.net]

To cite this document: BenchChem. [2-Iodopyridin-3-ol: A Versatile Building Block for Organic
Synthesis]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b189409#2-iodopyridin-3-ol-as-a-building-block-in-
organic-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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